molecular formula C7H15NO3S B13491467 (Piperidin-4-yl)methyl methanesulfonate

(Piperidin-4-yl)methyl methanesulfonate

Cat. No.: B13491467
M. Wt: 193.27 g/mol
InChI Key: HQDFLAJBNTUALB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

(Piperidin-4-yl)methyl methanesulfonate can be synthesized from 4-piperidinemethanol via reaction with methanesulfonyl chloride. The reaction typically involves the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include maintaining the temperature at around 0°C to room temperature to ensure the reaction proceeds smoothly .

Industrial Production Methods

Industrial production methods for this compound involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

(Piperidin-4-yl)methyl methanesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a piperidine derivative with an amine substituent .

Mechanism of Action

The mechanism of action of (Piperidin-4-yl)methyl methanesulfonate involves its interaction with molecular targets through various pathways:

Properties

Molecular Formula

C7H15NO3S

Molecular Weight

193.27 g/mol

IUPAC Name

piperidin-4-ylmethyl methanesulfonate

InChI

InChI=1S/C7H15NO3S/c1-12(9,10)11-6-7-2-4-8-5-3-7/h7-8H,2-6H2,1H3

InChI Key

HQDFLAJBNTUALB-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)OCC1CCNCC1

Origin of Product

United States

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